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Compound of Interest

Compound Name:
2-Amino-4-chloro-5-

formylthiophene-3-carbonitrile

Cat. No.: B1271937 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiophene scaffold is a privileged structure in medicinal chemistry, forming the core

of numerous compounds with a wide array of biological activities. Understanding the structure-

activity relationship (SAR) of these derivatives is crucial for the rational design of more potent

and selective therapeutic agents. This guide provides a comparative analysis of 2-

aminothiophene derivatives, focusing on their anticancer and antimicrobial activities, supported

by experimental data and detailed protocols.

Anticancer Activity of Thieno[2,3-d]pyrimidine
Derivatives
Thieno[2,3-d]pyrimidines, a class of fused 2-aminothiophene derivatives, have emerged as

potent anticancer agents, primarily through the inhibition of various protein kinases involved in

cancer cell proliferation and survival. The following data summarizes the SAR of a series of

thieno[2,3-d]pyrimidine derivatives as VEGFR-2 inhibitors, a key mediator of angiogenesis in

tumors.

Quantitative Data Summary: VEGFR-2 Inhibition
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Compound ID R1 R2
VEGFR-2 IC50
(µM)[1]

Antiproliferativ
e IC50 (µM)
against HCT-
116[1]

17c H 4-OCH3 0.34 ± 0.05 6.50 ± 0.51

17d H 4-Cl 0.29 ± 0.02 4.80 ± 0.33

17f H 4-Br 0.23 ± 0.03 2.80 ± 0.16

17g H 2,4-diCl 0.25 ± 0.01 4.50 ± 0.29

17i H 3-NO2 0.41 ± 0.06 8.10 ± 0.72

20b CH3 4-Cl 0.52 ± 0.08 9.20 ± 0.85

Sorafenib - - 0.23 ± 0.04 3.90 ± 0.21

Structure-Activity Relationship (SAR) Analysis:

Substitution on the Phenyl Ring (R2): The nature and position of the substituent on the

phenyl ring at position 4 of the thieno[2,3-d]pyrimidine core significantly influence the

inhibitory activity.

Electron-withdrawing groups, such as halogens (Cl, Br), at the para-position (compounds

17d and 17f) generally lead to potent VEGFR-2 inhibition, with the bromo-substituted

derivative 17f showing activity comparable to the standard drug Sorafenib.[1]

An electron-donating group like methoxy (17c) results in slightly reduced, yet still potent,

activity.[1]

The presence of a nitro group at the meta-position (17i) decreases the inhibitory potency.

[1]

Di-substitution with chlorine atoms (17g) also maintains high potency.[1]

Substitution at the N-3 Position (R1): Methylation at the N-3 position of the pyrimidine ring

(compound 20b) leads to a noticeable decrease in both VEGFR-2 inhibitory and
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antiproliferative activities compared to the unsubstituted analog (17d).[1] This suggests that a

hydrogen atom at this position may be crucial for optimal interaction with the target enzyme.

Antimicrobial Activity of 2-Aminothiophene
Carboxamide Derivatives
A series of novel thiophene-2-carboxamide derivatives have been synthesized and evaluated

for their antibacterial activity. The following table summarizes the minimum inhibitory

concentration (MIC) values against Gram-positive and Gram-negative bacteria.

Quantitative Data Summary: Antibacterial Activity (MIC
in µg/mL)

Compound
ID

R S. aureus B. subtilis E. coli
P.
aeruginosa

7a H 12.5 25 50 100

7b 4-OCH3 6.25 12.5 25 50

7c 4-Cl 6.25 12.5 25 50

Ampicillin - 3.12 6.25 12.5 >100

Structure-Activity Relationship (SAR) Analysis:

Substitution on the Phenyl Ring (R): The antibacterial activity of the 3-amino thiophene-2-

carboxamide derivatives is influenced by the substituent on the N-phenyl ring.

The unsubstituted derivative (7a) shows moderate activity.

Introduction of either an electron-donating methoxy group (7b) or an electron-withdrawing

chloro group (7c) at the para-position of the phenyl ring enhances the antibacterial activity,

particularly against the Gram-positive strains (S. aureus and B. subtilis).[2]

Overall, the tested compounds exhibited greater potency against Gram-positive bacteria

compared to Gram-negative bacteria.[2]
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Experimental Protocols
MTT Assay for Anticancer Activity Evaluation
This protocol is used to determine the cytotoxic effects of compounds on cancer cell lines.[3][4]

Cell Seeding: Cancer cells (e.g., HCT-116) are seeded in a 96-well plate at a density of 5 x

10³ cells/well and incubated for 24 hours to allow for cell attachment.

Compound Treatment: The cells are then treated with various concentrations of the 2-

aminothiophene derivatives and incubated for 48 hours.

MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is

added to each well. The plate is then incubated for another 4 hours at 37°C.

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO)

is added to each well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate

reader. The percentage of cell viability is calculated relative to untreated control cells. The

IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is

then determined.

Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure to determine the MIC of an

antimicrobial agent.[5][6]

Preparation of Inoculum: Bacterial strains are cultured in a suitable broth medium overnight.

The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard,

which corresponds to approximately 1.5 x 10⁸ CFU/mL.

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing

a suitable broth medium (e.g., Mueller-Hinton Broth).

Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a

final concentration of approximately 5 x 10⁵ CFU/mL.
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Incubation: The plate is incubated at 37°C for 18-24 hours.

MIC Determination: The MIC is determined as the lowest concentration of the compound at

which no visible bacterial growth (turbidity) is observed.

Visualizing Experimental Workflow and Signaling
Pathways
To further illustrate the experimental processes and the biological context of the studied

compounds, the following diagrams are provided.

Start Seed Cancer Cells
in 96-well Plate Incubate 24h Treat with
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Dissolve Formazan
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Click to download full resolution via product page

Caption: Workflow of the MTT assay for determining the anticancer activity of 2-

aminothiophene derivatives.
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Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of 2-aminothiophene

derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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